2-羟基-5-碘-3-甲基苯甲酸

货号 B2598346

CAS 编号:

6174-78-3

分子量: 278.045

InChI 键: AEFXZXQKQYDHJH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

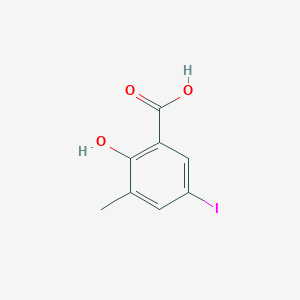

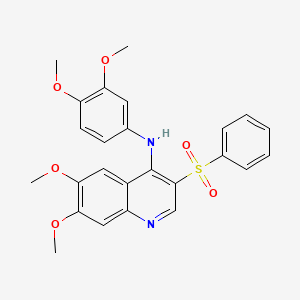

“2-Hydroxy-5-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H7IO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has an iodine atom and a hydroxyl group attached to the benzene ring, which also carries a methyl group .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-iodo-3-methylbenzoic acid” can be represented by the formula C8H7IO3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .科学研究应用

化学合成和机理

- 形成机理见解:Sangaiah 和 Rao(2013 年)的一项研究提出了密切相关化合物 3-羟基-2-甲基苯甲酸形成的机理。这项研究提供了对与 2-羟基-5-碘-3-甲基苯甲酸之类的化合物相关的降解和转化过程的见解 (Sangaiah & Rao, 2013)。

席夫碱配体合成

- 席夫碱配体:Qing-xia(2006 年)使用类似于 2-羟基-5-碘-3-甲基苯甲酸的化合物合成了席夫碱配体。这意味着该酸在制备具有各种工业和研究应用的有机化合物中具有潜在应用 (Cui Qing-xia, 2006)。

高级有机合成

- 可回收碘试剂:Yusubov 等人(2008 年)描述了从结构上类似于 2-羟基-5-碘-3-甲基苯甲酸的化合物制备碘(III)试剂。这表明该酸在为各种有机反应创造可回收碘试剂方面具有潜力 (Yusubov et al., 2008)。

环境影响

- 碘化消毒副产物:Pan、Zhang 和 Li(2016 年)讨论了用氯(氨)化自来水和加碘食盐烹饪时碘化消毒副产物的形成。这项研究间接涉及了 2-羟基-5-碘-3-甲基苯甲酸之类的碘化合物的环境和健康影响 (Pan, Zhang, & Li, 2016)。

材料科学和聚合物技术

- 聚苯胺掺杂:Amarnath 和 Palaniappan(2005 年)探索了使用苯甲酸及其替代品掺杂聚苯胺。这表明 2-羟基-5-碘-3-甲基苯甲酸在导电聚合物领域具有潜在应用 (Amarnath & Palaniappan, 2005)。

超分子化学

- 超分子组装:Crisan 等人(2013 年)报告了用不同的取代苯甲酸形成的盐的晶体结构。这可能意味着 2-羟基-5-碘-3-甲基苯甲酸在形成新的晶体结构和超分子组装体中具有潜在应用 (Crisan et al., 2013)。

安全和危害

属性

IUPAC Name |

2-hydroxy-5-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFXZXQKQYDHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

14.9 mL (24.1 mmol) sodium hypochlorite solution (10 percent by weight in water) is added dropwise to a solution of 4.0 g (24.1 mmol) methyl 2-hydroxy-3-methyl-benzoate, 3.6 g (24.1 mmol) NaI, 0.96 g (24.1 mmol) NaOH in 100 mL MeOH at −5° C. over 40 min. The reaction is stirred for 30 min at −5° C. and 5 days at RT. The solvent is eliminated i.vac. and the residue is taken up in 80 mL water and 50 mL DCM. After the organic phase has been saturated with NaCl it is extracted twice with DCM. The combined organic extracts are filtered and the solvent is eliminated i.vac. The product is further reacted without any more purification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)